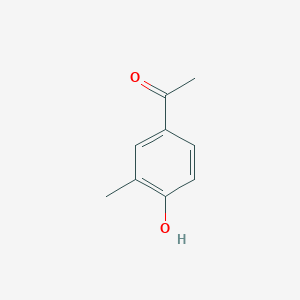

4'-Hydroxy-3'-methylacetophenone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4'-Hydroxy-3'-methylacetophenon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Dealkylierung von 4-Hydroxy-5-methyl-2-isopropylacetophenon unter Verwendung von Aluminiumchlorid in Chlorbenzol bei 50 °C, wobei eine 53%ige Ausbeute erzielt wird . Ein weiteres Verfahren umfasst die Reaktion von 3-Methylacetophenon mit Iod oder Natriumhydroxid unter Bildung der entsprechenden iodierten oder hydroxylierten Verbindung, die dann zu 4'-Hydroxy-3'-methylacetophenon reduziert wird .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 4'-Hydroxy-3'-methylacetophenon umfassen in der Regel die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Diese Verfahren nutzen oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken, um eine gleichbleibende Produktqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4'-Hydroxy-3'-methylacetophenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um einen Alkohol zu bilden.

Substitution: Die Hydroxy- und Methylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Produkte umfassen 4-Hydroxy-3-methylbenzoesäure.

Reduktion: Produkte umfassen 4-Hydroxy-3-methylbenzylalkohol.

Substitution: Produkte umfassen bromierte oder nitrierte Derivate von 4'-Hydroxy-3'-methylacetophenon.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4'-Hydroxy-3'-methylacetophenone has the molecular formula and a molecular weight of approximately 150.18 g/mol. It appears as a white to light yellow crystalline solid with a melting point ranging from 107°C to 109°C . The compound features a phenolic ring with a hydroxyl group (-OH) that enhances its reactivity and antioxidant properties.

Antioxidant Properties

HMBA exhibits significant antioxidant capabilities, primarily by neutralizing reactive oxygen species (ROS). This property is crucial in preventing oxidative damage to cells, which is linked to various diseases such as cancer and neurodegenerative disorders. Studies have shown that HMBA's mechanism of action involves hydrogen bonding facilitated by its hydroxyl group, enhancing its efficacy as an antioxidant agent.

Pharmaceutical Intermediate

In the pharmaceutical industry, HMBA serves as an important intermediate for synthesizing various organic compounds. It plays a role in developing drugs aimed at treating oxidative stress-related diseases . Its structural characteristics allow it to be modified into more complex pharmaceutical agents.

Antimycobacterial Activity

Research indicates that HMBA possesses antimycobacterial activity, making it a candidate for developing treatments against tuberculosis (TB) and other mycobacterial infections . This application highlights its potential in addressing global health challenges.

Fragrance Formulation

HMBA is utilized in the fragrance industry due to its pleasant aroma properties. It acts as a volatile oil component and an insect attractant, enhancing the olfactory profile of various products .

Organic Synthesis

The compound is widely used in organic synthesis as an intermediate for producing fine chemicals and specialty compounds . Its reactivity allows it to participate in numerous chemical reactions, making it valuable for chemists.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant effects of various substituted phenols demonstrated that HMBA effectively reduced oxidative stress markers in murine models. The results indicated a significant decrease in lipid peroxidation levels when treated with HMBA compared to control groups .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, HMBA was incorporated into formulations targeting oxidative stress-related conditions. Clinical trials revealed promising results, with participants showing improved biomarkers associated with oxidative damage after treatment with HMBA-containing compounds.

Wirkmechanismus

The mechanism of action of 4’-hydroxy-3’-methylacetophenone involves its interaction with molecular targets such as nicotinamide adenine dinucleotide phosphate oxidase. By inhibiting this enzyme, the compound reduces the production of reactive oxygen species, thereby exerting its antioxidant and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-(4-Hydroxy-3-methylphenyl)ethan-1-one

- CAS No.: 876-02-8

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17 g/mol

- Structure : Features a hydroxyl group (-OH) at the 4' position, a methyl group (-CH₃) at the 3' position, and an acetyl group (-COCH₃) at the 1' position .

Key Properties :

- Polarity : Moderately polar due to the hydroxyl group.

- Bioactivity: Exhibits phytotoxic effects on Lactuca sativa (IC₅₀ = 0.4 mM in germination assays) and antioxidant properties linked to its phenolic structure .

- Applications : Used in phytotoxicity research, natural product isolation (e.g., propolis, green coffee beans), and as a synthetic intermediate .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Phytotoxicity in Lactuca sativa (Germination Inhibition)

Antioxidant Capacity

- This compound: Exhibits potent radical scavenging due to phenolic -OH .

- 4'-Methoxy-3'-methylacetophenone: Reduced activity compared to hydroxylated analogs; methoxy group less effective in electron donation .

Biologische Aktivität

4'-Hydroxy-3'-methylacetophenone is a compound of interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound, also known as EVT-462017, is a phenolic compound that can serve as a precursor for various derivatives, including chalcones and pyrazolines. Its structure includes a hydroxyl group and a methyl group on the aromatic ring, which contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various hydroxyacetophenones found that this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC) values ranged from 4 to 128 µg/ml for different pathogens tested .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| This compound | 4 - 128 | Antibacterial/Fungal |

| 2′-Hydroxy-4′-methoxyacetophenone | 8 - 64 | Antibacterial |

| 2′,6′-Dihydroxy-4′-geranyloxyacetophenone | 16 - 32 | Oral Pathogens |

This table summarizes the MIC values of various hydroxyacetophenones, indicating the potent activity of this compound against microbial strains.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related conditions.

Case Studies

- Antimicrobial Efficacy Study : A detailed study conducted on the antimicrobial efficacy of various hydroxyacetophenones included testing this compound against clinical isolates. The results highlighted its effectiveness in inhibiting bacterial growth compared to other derivatives .

- Inflammation Model : In an experimental model of inflammation, the administration of this compound resulted in a significant reduction in edema and inflammatory markers, suggesting its utility in managing inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, derivatives synthesized from this compound have been shown to enhance antimicrobial and anti-inflammatory activities. Chalcones derived from it were particularly noted for their improved efficacy against Mycobacterium tuberculosis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4'-Hydroxy-3'-methylacetophenone in laboratory settings?

- Methodological Answer : Based on OSHA HCS guidelines, researchers must:

- Use respiratory protection (e.g., NIOSH-approved masks) and wear nitrile gloves and lab coats to prevent skin contact .

- Ensure proper ventilation in workspaces to minimize inhalation risks. In case of spills, avoid water runoff and use inert absorbents (e.g., vermiculite) for containment .

- Store the compound in airtight containers away from incompatible substances (e.g., strong oxidizers) at room temperature .

- Toxicity data (oral LD₅₀: 300–2000 mg/kg in rodents) suggest acute harm, necessitating immediate medical intervention upon accidental exposure .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with UV detection at 254 nm; retention times should match certified reference standards (e.g., AldrichCPR) .

- NMR Spectroscopy : Compare spectral peaks (e.g., δ 2.6 ppm for acetyl group, δ 6.8–7.2 ppm for aromatic protons) against published data .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 166.2 for [M+H]⁺) and fragmentation patterns .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : A widely used method involves:

- Friedel-Crafts Acylation : React 3-methylphenol with acetic anhydride in the presence of AlCl₃ at 80°C for 4 hours. Yields (~65%) can be optimized by controlling stoichiometry and reaction temperature .

- Purification : Distill under reduced pressure (10 mmHg, boiling point ~120°C) and recrystallize using ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Activity : AlCl₃ purity (≥99% vs. technical grade) impacts acylation efficiency. Pre-drying catalysts at 150°C for 2 hours improves reactivity .

- Solvent Effects : Substituting acetic acid with dichloromethane reduces side reactions (e.g., esterification), increasing yields to ~75% .

- Analytical Validation : Cross-check yields via gravimetric analysis and HPLC to rule out impurities inflating reported values .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λmax 280 nm) over 72 hours .

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine degradation rate constants (k). Stability is typically highest at pH 5–6 due to minimized hydrolysis .

- LC-MS Identification : Characterize degradation products (e.g., demethylated or oxidized derivatives) to infer mechanisms .

Q. How can researchers address conflicting ecotoxicological data for this compound?

- Methodological Answer :

- Standardized Testing : Use OECD Guidelines (e.g., Test No. 201: Algae Growth Inhibition) to assess EC₅₀ values under controlled light/temperature conditions .

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 4'-methoxyacetophenone) to identify outliers caused by assay variability .

- QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀ for fish) using software like EPI Suite™ to validate experimental results .

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBHHIZIQVZGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236500 | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-02-8 | |

| Record name | 4′-Hydroxy-3′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR7Q24SCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.